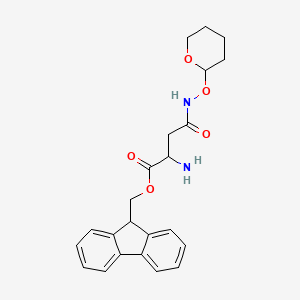
3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a tetrahydro-2H-pyran-2-yloxy moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) with the amino group in the presence of a base such as sodium bicarbonate . The tetrahydro-2H-pyran-2-yloxy group can be introduced through the reaction of the corresponding hydroxylamine with the desired substrate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
化学反应分析
Types of Reactions
3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, often to remove protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or alcohols.
科学研究应用
3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide has several scientific research applications:
Chemistry: It is used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions . The tetrahydro-2H-pyran-2-yloxy moiety provides additional stability and reactivity, facilitating the synthesis of complex molecules.
相似化合物的比较
Similar Compounds
Fmoc-amino acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.
Tetrahydro-2H-pyran-2-yloxy derivatives: Compounds with this moiety are used in various organic synthesis applications.
Uniqueness
3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide is unique due to the combination of the Fmoc protecting group and the tetrahydro-2H-pyran-2-yloxy moiety, which provides enhanced stability and reactivity compared to other similar compounds .
属性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 2-amino-4-(oxan-2-yloxyamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H26N2O5/c24-20(13-21(26)25-30-22-11-5-6-12-28-22)23(27)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20,22H,5-6,11-14,24H2,(H,25,26) |
InChI 键 |
SBLMKIJYZZPZJY-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)ONC(=O)CC(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12279879.png)
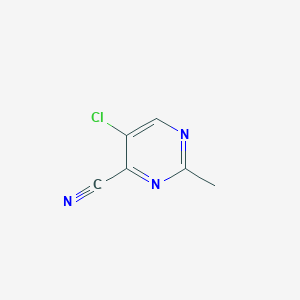
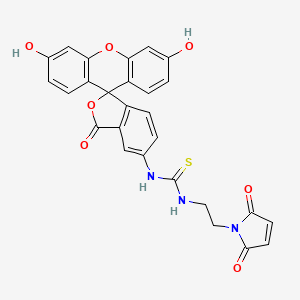
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)


![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)

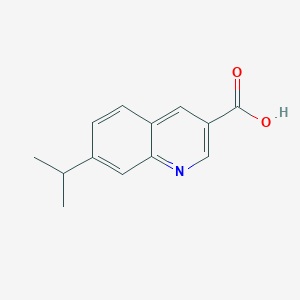

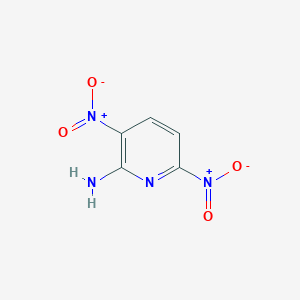
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
